3,3-Dimethyl-2-oxobutyric acid
Overview
Description
3,3-Dimethyl-2-oxobutyric acid: is an organic compound with the molecular formula C₆H₁₀O₃ . It is a 2-oxo monocarboxylic acid that is structurally related to 3,3-dimethylbutyric acid, with an oxo group at position 2 .
Scientific Research Applications
Chemistry: 3,3-Dimethyl-2-oxobutyric acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: This compound is used in gene engineering reagents and as a nutritional additive .
Medicine: It serves as an intermediate in the synthesis of anti-AIDS drugs, such as atazanavir .
Industry: this compound is used in the production of coatings and other industrial materials .
Mechanism of Action
Target of Action
3,3-Dimethyl-2-oxobutyric acid, also known as 3,3-Dimethyl-2-oxobutanoic acid, has been identified as an inhibitor in a study for tuberculosis . It was analyzed for its binding affinity to pantothenate synthetase (PS) , an essential metabolic enzyme in the pantothenate biosynthetic pathway .
Mode of Action
It is known to interact with its target, pantothenate synthetase, and inhibit its function . This interaction and resulting inhibition can lead to disruption of the pantothenate biosynthetic pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the pantothenate biosynthetic pathway . Pantothenate, also known as vitamin B5, is a key component of coenzyme A, which is essential for fatty acid metabolism. By inhibiting pantothenate synthetase, this compound disrupts the production of pantothenate and, consequently, the synthesis of coenzyme A .
Result of Action
The inhibition of pantothenate synthetase by this compound leads to a disruption in the pantothenate biosynthetic pathway . This disruption can affect the synthesis of coenzyme A, which plays a crucial role in various metabolic processes, including the synthesis and oxidation of fatty acids .
Safety and Hazards
Future Directions
3,3-Dimethyl-2-oxobutyric acid is mainly used for pharmaceutical intermediates, gene engineering reagents, nutritional additives, coating raw materials, and others . Given the large demand for the anti-AIDS atazanavir intermediate in the international market, the intermediate this compound has a wide market prospect .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for preparing 3,3-dimethyl-2-oxobutyric acid involves the halogenation of 3,3-dimethylbutyric acid with a halogenating reagent in an organic solvent to obtain an intermediate product. This intermediate product then undergoes hydrolysis to yield a corresponding hydrolyzed product. Finally, in the presence of a TEMPO catalyst, the hydrolyzed product is oxidized under the action of an oxidant and then acidified to obtain this compound .
Industrial Production Methods: For large-scale production, this compound can be synthesized by oxidizing 3,3-dimethyl-2-hydroxybutyric acid with gases containing oxygen or oxygen in a basic aqueous medium, in the presence of palladium catalysts and bismuth or bismuth compounds .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced to form 3,3-dimethylbutyric acid.
Substitution: Halogenation reactions can be performed on this compound to introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: TEMPO catalyst, oxidants, basic aqueous medium.
Reduction: Reducing agents like hydrogen or hydrides.
Substitution: Halogenating reagents in organic solvents.
Major Products Formed:
Oxidation: this compound itself is formed from the oxidation of 3,3-dimethyl-2-hydroxybutyric acid.
Reduction: 3,3-Dimethylbutyric acid.
Substitution: Halogenated derivatives of this compound.
Comparison with Similar Compounds
3,3-Dimethylbutyric acid: A structurally related compound without the oxo group at position 2.
3-Methyl-2-oxobutanoic acid: Another 2-oxo monocarboxylic acid with a similar structure.
Uniqueness: 3,3-Dimethyl-2-oxobutyric acid is unique due to its specific structure, which includes an oxo group at position 2 and two methyl groups at position 3. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3,3-dimethyl-2-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWVHZJZHDSEOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027314 | |
Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [MSDSonline] | |
Record name | Trimethylpyruvic acid | |
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CAS No. |
815-17-8 | |
Record name | 3,3-Dimethyl-2-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815-17-8 | |
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Record name | Trimethylpyruvic acid | |
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Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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Record name | Butanoic acid, 3,3-dimethyl-2-oxo- | |
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Record name | 3,3-Dimethyl-2-oxobutyric acid | |
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Record name | 3,3-dimethyl-2-oxobutyric acid | |
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Record name | TRIMETHYLPYRUVIC ACID | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29CL615CLH | |
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Record name | TRIMETHYLPYRUVIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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